5-Lipoxygenase Inhibitory Activity: Negative Result at 100 µM Defines Baseline Inactivity Profile
In a ChEMBL-deposited binding assay, the target compound was evaluated for inhibition of rat basophilic leukemia-1 (RBL-1) 5-Lipoxygenase at a single concentration of 100 µM and showed no significant activity (NS) [1]. This negative result provides a defined baseline: the compound is inactive against 5-LOX at 100 µM, contrasting with known 5-LOX inhibitors in the dihydropyridazine class that typically exhibit IC50 values in the low micromolar range. This data point is useful for excluding 5-LOX inhibition as a mechanism of action and for selecting appropriate negative controls in related assays.
| Evidence Dimension | 5-Lipoxygenase inhibition |
|---|---|
| Target Compound Data | No significant activity at 100 µM |
| Comparator Or Baseline | Active 5-LOX inhibitors in the dihydropyridazine class typically exhibit IC50 < 10 µM (class-level baseline); e.g., zileuton IC50 ≈ 0.5–1 µM |
| Quantified Difference | Target compound is inactive (>100 µM) vs. active inhibitors (IC50 < 10 µM); >10-fold difference in potency threshold |
| Conditions | RBL-1 cell-based 5-Lipoxygenase assay; compound tested at 100 µM (ChEMBL Assay ID: CHEMBL620010) |
Why This Matters
Establishes a defined inactivity threshold for 5-LOX, enabling this compound to serve as a structurally matched negative control in lipoxygenase inhibitor screening cascades.
- [1] ChEMBL Database. Assay CHEMBL620010: Compound was evaluated for the inhibition of rat basophilic leukemia-1 (RBL-1) 5-Lipoxygenase at 100 uM; NS = no significant activity. Document CHEMBL1123845. View Source
